molecular formula C11H12O2 B1287825 3-Allyl-4-methoxybenzaldehyde CAS No. 67483-48-1

3-Allyl-4-methoxybenzaldehyde

Cat. No.: B1287825
CAS No.: 67483-48-1
M. Wt: 176.21 g/mol
InChI Key: KBXMYFVAWMPGAT-UHFFFAOYSA-N
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Description

3-Allyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of an allyl group and a methoxy group attached to a benzaldehyde core

Scientific Research Applications

3-Allyl-4-methoxybenzaldehyde has several applications in scientific research:

Safety and Hazards

3-Allyl-4-methoxybenzaldehyde is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 3-Allyl-4-methoxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell, protecting it from oxidative stress.

Mode of Action

This compound interacts with its targets by disrupting the cellular antioxidation systems . This disruption is achieved through the redox-active properties of the compound, which destabilize cellular redox homeostasis . This destabilization inhibits microbial growth, making the compound an effective antifungal agent .

Biochemical Pathways

The affected biochemical pathway is the oxidative stress-response pathway . When this compound disrupts the cellular antioxidation systems, it leads to an imbalance in the redox state of the cell. This imbalance triggers the oxidative stress-response pathway, leading to cell death .

Pharmacokinetics

The compound is known to be a liquid at room temperature , suggesting that it may have good bioavailability

Result of Action

The result of the action of this compound is the inhibition of fungal growth . By disrupting the cellular antioxidation systems and triggering the oxidative stress-response pathway, the compound causes cell death . This makes it an effective antifungal agent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 0-8°C to maintain its stability . Additionally, the presence of other compounds can influence its action. For example, certain benzaldehydes, in combination with phenylpyrroles, can overcome tolerance of A. fumigatus MAPK mutants to this agent and/or increase sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .

Biochemical Analysis

Biochemical Properties

3-Allyl-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutases and glutathione reductase . These interactions are crucial as they can modulate the activity of these enzymes, thereby influencing cellular redox states and oxidative stress levels.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with antioxidative enzymes can lead to changes in the cellular redox environment, which in turn can affect signaling pathways that are sensitive to oxidative stress . Additionally, this compound can modulate gene expression by influencing transcription factors that respond to oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its ability to form reversible adducts with nucleophilic sites on proteins and enzymes . This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by modulating the activity of transcription factors that are sensitive to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its efficacy over time . Long-term exposure to the compound can also result in adaptive cellular responses, such as upregulation of antioxidative enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating oxidative stress and enhancing cellular resilience. At high doses, it can lead to toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox regulation. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in maintaining cellular redox balance . These interactions can influence metabolic flux and alter the levels of metabolites involved in oxidative stress responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function . The localization of this compound is important for its role in modulating oxidative stress and redox regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Allyl-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with an acetone derivative under basic or acidic conditions. This reaction can be catalyzed by various agents such as sodium hydroxide, barium hydroxide, or boron trifluoride etherate .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs microwave-assisted reactions to enhance yield and reduce reaction time. This method involves the irradiation of aldehydes with acetone, producing the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-4-methoxybenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy and allyl groups can participate in various substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Allyl-4-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its allyl group provides a site for further chemical modifications, while the methoxy group influences its electronic properties and reactivity.

Properties

IUPAC Name

4-methoxy-3-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-4-10-7-9(8-12)5-6-11(10)13-2/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXMYFVAWMPGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589697
Record name 4-Methoxy-3-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67483-48-1
Record name 4-Methoxy-3-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Two equivalents of potassium carbonate are added slowly with stirring to a solution of 4-hydroxybenzaldehyde in acetone. A solution of allyl bromide (1.1 equivalent) in acetone is added and the mixture is refluxed for two hours, filtered to remove inorganic salts and volatiles stripped under reduced pressure. The resulting 4-allyloxybenzaldehyde is then heated for six hours at 220° C. to yield the rearrangement product, 3-allyl-4-hydroxybenzaldehyde. One equivalent of 3-allyl-4-hydroxybenzaldehyde is dissolved in acetone and two equivalents of potassium carbonate are added slowly with stirring followed by a solution of 1.1 equivalents of methyl iodide in acetone. This mixture is refluxed for several hours, filtered and stripped to yield 3-allyl-4-methoxybenzaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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